
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H11BrCl2N2O2S and its molecular weight is 482.17. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- A study focused on zinc phthalocyanine derivatives, including a compound structurally similar to (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, demonstrated potential for photodynamic therapy, a treatment method for cancer. These compounds have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural Characterization and Synthesis
- Research into the synthesis and crystal structure of compounds similar to (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile helps in understanding their molecular arrangement and potential applications. A study detailed the synthesis of E and Z isomers of a related compound, providing insights into their crystallization and molecular geometry (Shinkre et al., 2008).
Fungicidal Activity
- A derivative of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile has shown significant fungicidal activity, particularly against Colletotrichum gossypii. The synthesis of such compounds and their biological activity assessment suggests their potential as fungicides (Shen De-long, 2010).
Reduction and Derivative Formation
- The reduction of similar acrylonitriles has been studied, leading to the formation of derivatives with potential applications in chemical synthesis. One study examined the reduction process and confirmed the structure of a derivative through X-ray diffraction analysis (Frolov et al., 2005).
Antimicrobial Activity
- Compounds structurally related to (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile have been synthesized and shown potent antimicrobial activity against various bacteria and fungi. This indicates the potential use of such compounds in developing new antimicrobial agents (Liaras et al., 2011).
Corrosion Inhibition
- A study explored the use of acrylonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition efficiency, suggesting their utility in industrial applications related to corrosion prevention (Verma, Quraishi, & Singh, 2016).
Cytotoxic Properties
- Some derivatives of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile exhibited significant cytotoxic properties, highlighting their potential as candidates for cancer therapy development (Tarleton et al., 2012).
Tubulin Inhibitors
- Some acrylonitriles have been identified as potent tubulin inhibitors, suggesting their role in the development of new anticancer drugs. A study conducted a detailed molecular modeling to understand their binding mode on tubulin (Carta et al., 2011).
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c1-26-17-6-10(5-14(20)18(17)25)4-11(8-23)19-24-16(9-27-19)13-3-2-12(21)7-15(13)22/h2-7,9,25H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVUAMEVZJSNG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

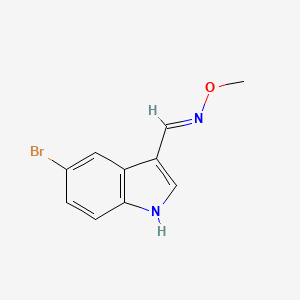

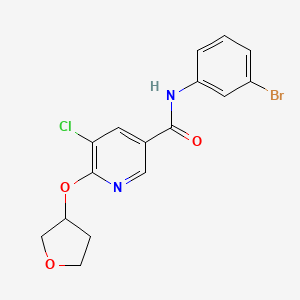
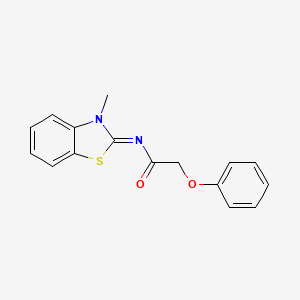
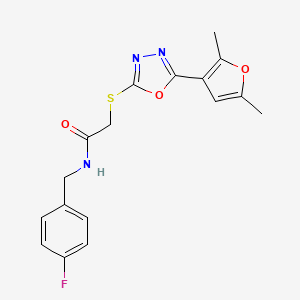
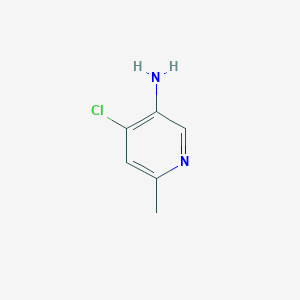
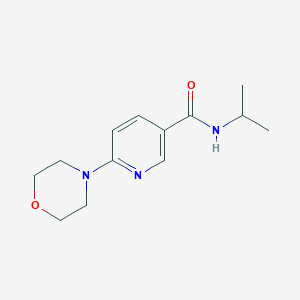
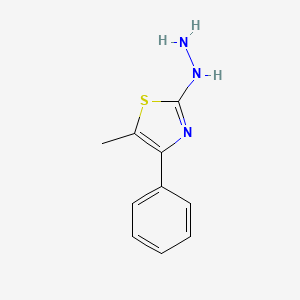
![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)




![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)